Cas no 118247-77-1 ((R)-3-(Cbz-amino)-5-methylhexanoic Acid)

(R)-3-(Cbz-amino)-5-methylhexanoic Acid 化学的及び物理的性質
名前と識別子
-
- (R)-3-(benzyloxycarbonylaMino)-5-Methylhexanoic acid
- (R)-3-(CBZ-AMINO)-5-METHYLHEXANOIC ACID
- Hexanoic acid, 5-methyl-3-[[(phenylmethoxy)carbonyl]amino]-, (R)- (9CI)
- (R)-3-(Cbz-amino)-5-methylhexanoic Acid
-
- MDL: MFCD06223035
- インチ: 1S/C15H21NO4/c1-11(2)8-13(9-14(17)18)16-15(19)20-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,16,19)(H,17,18)/t13-/m1/s1
- InChIKey: NXDHEHGNNDPBNL-CYBMUJFWSA-N
- ほほえんだ: C(O)(=O)C[C@H](NC(OCC1=CC=CC=C1)=O)CC(C)C
じっけんとくせい
- 色と性状: White to Yellow Solid
(R)-3-(Cbz-amino)-5-methylhexanoic Acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302;H315;H319;H335
- 警告文: P261;P305+P351+P338
- ちょぞうじょうけん:Room temperature
(R)-3-(Cbz-amino)-5-methylhexanoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C228008-50mg |
(R)-3-(Cbz-amino)-5-methylhexanoic Acid |
118247-77-1 | 50mg |
$ 160.00 | 2022-04-01 | ||
Enamine | EN300-816824-5.0g |
(3R)-3-{[(benzyloxy)carbonyl]amino}-5-methylhexanoic acid |
118247-77-1 | 95% | 5.0g |
$1572.0 | 2024-05-21 | |
Enamine | EN300-816824-0.05g |
(3R)-3-{[(benzyloxy)carbonyl]amino}-5-methylhexanoic acid |
118247-77-1 | 95% | 0.05g |
$455.0 | 2024-05-21 | |
Fluorochem | 301599-250mg |
(R)-3-(CBZ-AMINO)-5-METHYLHEXANOIC ACID |
118247-77-1 | 97.0% | 250mg |
£303.00 | 2023-04-24 | |
AstaTech | 52019-0.25/G |
(R)-3-(CBZ-AMINO)-5-METHYLHEXANOIC ACID |
118247-77-1 | 97% | 0.25g |
$198 | 2023-09-17 | |
Ambeed | A628934-1g |
(R)-3-(((Benzyloxy)carbonyl)amino)-5-methylhexanoic acid |
118247-77-1 | 97% | 1g |
$457.0 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1243593-250mg |
(R)-3-(((Benzyloxy)carbonyl)amino)-5-methylhexanoicacid |
118247-77-1 | 97% | 250mg |
¥1852.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1243593-1g |
(R)-3-(((Benzyloxy)carbonyl)amino)-5-methylhexanoicacid |
118247-77-1 | 97% | 1g |
¥4633.00 | 2024-08-09 | |
abcr | AB306498-1 g |
(R)-3-(Cbz-amino)-5-methylhexanoic acid, 97%; . |
118247-77-1 | 97% | 1 g |
€837.90 | 2023-07-19 | |
TRC | C228008-10mg |
(R)-3-(Cbz-amino)-5-methylhexanoic Acid |
118247-77-1 | 10mg |
$ 50.00 | 2022-04-01 |
(R)-3-(Cbz-amino)-5-methylhexanoic Acid 関連文献
-
1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
-
8. Back matter
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
Related Articles
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
(R)-3-(Cbz-amino)-5-methylhexanoic Acidに関する追加情報
Introduction to (R)-3-(Cbz-amino)-5-methylhexanoic Acid (CAS No. 118247-77-1)
In the realm of pharmaceutical chemistry, the compound (R)-3-(Cbz-amino)-5-methylhexanoic Acid (CAS No. 118247-77-1) stands out as a significant intermediate with profound implications in drug development and synthetic biology. This enantiomerically pure compound, characterized by its specific stereochemical configuration, has garnered considerable attention due to its role in the synthesis of biologically active molecules. The presence of a carbobenzyloxy (Cbz) protecting group on the amino functionality underscores its utility in multi-step synthetic pathways, particularly in the preparation of peptidomimetics and protease inhibitors.
The structural motif of (R)-3-(Cbz-amino)-5-methylhexanoic Acid consists of a hexanoic acid backbone with a chiral center at the third carbon, modified by a Cbz group on the amino side chain. This configuration is critical for ensuring high enantiomeric purity, which is a cornerstone of modern medicinal chemistry. The Cbz group serves as an effective protecting group for amino acids during peptide synthesis, preventing unwanted side reactions such as racemization or over-alkylation. Its stability under various reaction conditions makes it a preferred choice in industrial-scale peptide manufacturing.
Recent advancements in synthetic methodologies have further highlighted the importance of this compound. For instance, the development of asymmetric hydrogenation techniques has enabled more efficient and scalable production of enantiomerically pure intermediates like (R)-3-(Cbz-amino)-5-methylhexanoic Acid. These methods not only improve yield but also reduce environmental impact by minimizing waste and energy consumption. Such innovations align with the broader goals of green chemistry, emphasizing sustainability in pharmaceutical synthesis.
In the context of drug discovery, (R)-3-(Cbz-amino)-5-methylhexanoic Acid has been utilized as a building block in the design of novel therapeutic agents. Its structural features make it a valuable precursor for peptidomimetics, which mimic the biological activity of natural peptides while offering improved pharmacokinetic properties. For example, protease inhibitors derived from this intermediate have shown promise in treating inflammatory and infectious diseases. The ability to fine-tune the stereochemistry and side chain length allows for the optimization of drug candidates, enhancing their efficacy and selectivity.
The role of chiral auxiliaries and protecting groups in modern drug development cannot be overstated. The Cbz group in (R)-3-(Cbz-amino)-5-methylhexanoic Acid not only facilitates selective reactions but also ensures that subsequent modifications occur at predetermined sites without interference from other functional groups. This level of control is essential for constructing complex molecular architectures that exhibit desired biological activities. Furthermore, the use of enantiomerically pure intermediates minimizes the risk of off-target effects, which can compromise therapeutic outcomes.
Current research trends indicate that this compound is being explored in conjunction with emerging technologies such as flow chemistry and biocatalysis. Flow chemistry, for instance, offers advantages in terms of scalability and reproducibility, making it an attractive platform for producing high-value intermediates like (R)-3-(Cbz-amino)-5-methylhexanoic Acid. By integrating continuous flow reactors with enzymatic catalysts, researchers can achieve high enantiomeric excesses with minimal purification steps, thereby streamlining synthetic routes.
Biocatalytic approaches have also gained traction in recent years due to their environmental benefits and compatibility with chiral recognition processes. Enzymes such as lipases and transaminases can be employed to introduce stereocenters with high fidelity, reducing reliance on traditional chemical methods that may involve harsh reagents or generate significant waste. The use of whole-cell biocatalysts or isolated enzymes presents a sustainable alternative for synthesizing optically active compounds like (R)-3-(Cbz-amino)-5-methylhexanoic Acid.
Another area where this compound has found utility is in the field of immunology. Peptidomimetics derived from its structure have been investigated for their potential to modulate immune responses without triggering adverse effects associated with natural peptides. By leveraging computational modeling and structure-activity relationship studies, researchers can design derivatives with enhanced binding affinity and specificity towards target receptors or enzymes involved in immune regulation.
The versatility of (R)-3-(Cbz-amino)-5-methylhexanoic Acid extends beyond its role as an intermediate; it also serves as a model compound for studying enzyme-substrate interactions and reaction mechanisms. Understanding how enzymes recognize and process this molecule provides insights into broader principles governing catalysis and molecular recognition, which can inform the design of new drugs or diagnostic tools.
As computational power increases and machine learning algorithms become more sophisticated, virtual screening methods are being increasingly employed to identify promising candidates for further experimental validation. Compounds like (R)-3-(Cbz-amino)-5-methylhexanoic Acid, with well-documented synthetic pathways and known biological activities, serve as reference points in these computational models. By integrating experimental data with predictive analytics, researchers can accelerate the discovery process while minimizing costs associated with trial-and-error experimentation.
In conclusion, (R)-3-(Cbz-amino)-5-methylhexanoic Acid (CAS No. 118247-77-1) represents a critical component in modern pharmaceutical chemistry due to its structural complexity and functional diversity. Its applications span from peptide synthesis to drug development, reflecting its importance as both a building block and a research tool. With ongoing advancements in synthetic methodologies and biocatalysis technologies, this compound will continue to play a pivotal role in shaping future innovations within medicinal chemistry.
118247-77-1 ((R)-3-(Cbz-amino)-5-methylhexanoic Acid) 関連製品
- 779352-04-4(7-(Trifluoromethyl)-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione)
- 243128-44-1(2-Methyl-3,5-bis(trifluoromethyl)aniline)
- 135401-79-5(4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxyic Acid)
- 1249839-91-5(3-Benzyl-2-methylpyrrolidine)
- 1932665-95-6(trans-2-{[(2-fluorophenyl)methyl]amino}cyclopentan-1-ol)
- 1251686-57-3(3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-fluorophenyl)thiophene-2-carboxamide)
- 2580208-13-3(4-Bromothieno[2,3-c]pyridine-2-sulfonamide)
- 1094369-57-9(4-(4-Fluorophenoxy)pyridine-2-carboxylic acid)
- 35490-77-8(2-Amino-4,6-dimethylbenzonitrile)
- 2228688-58-0(1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one)
